4-(2,4-Dinitrophenoxy)-3-ethoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4-Dinitrophenoxy)-3-ethoxybenzaldehyde is an organic compound characterized by the presence of a benzaldehyde group substituted with a 2,4-dinitrophenoxy and an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dinitrophenoxy)-3-ethoxybenzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 2,4-dinitrofluorobenzene in the presence of anhydrous potassium carbonate and dichloromethane. The reaction is carried out at room temperature for 2-3 hours . Another method involves the reaction of 2,4-dinitrochlorobenzene with an alkali metal alcoholate in a non-polar, inert solvent at temperatures ranging from -25°C to 50°C .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dinitrophenoxy)-3-ethoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro groups can be reduced to amino groups under appropriate conditions.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: 4-(2,4-Dinitrophenoxy)-3-ethoxybenzoic acid.
Reduction: 4-(2,4-Diaminophenoxy)-3-ethoxybenzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2,4-Dinitrophenoxy)-3-ethoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of fluorescent probes for detecting specific biological molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2,4-Dinitrophenoxy)-3-ethoxybenzaldehyde is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The presence of nitro groups suggests potential involvement in redox reactions and interactions with thiol-containing proteins .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenoxy ethanol: Used as a plasticizer for propellants.
4-(2,4-Dinitrophenoxy)benzaldehyde: Similar structure but lacks the ethoxy group.
Uniqueness
4-(2,4-Dinitrophenoxy)-3-ethoxybenzaldehyde is unique due to the presence of both the ethoxy and 2,4-dinitrophenoxy groups, which confer distinct chemical and physical properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-(2,4-dinitrophenoxy)-3-ethoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O7/c1-2-23-15-7-10(9-18)3-5-14(15)24-13-6-4-11(16(19)20)8-12(13)17(21)22/h3-9H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGWULEGGQGLJME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.